![molecular formula C21H22N2O3S2 B2882122 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1032004-52-6](/img/structure/B2882122.png)
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is considered to be a structural alert with the formula C4H4S . The compound you mentioned seems to be a derivative of thiophene, which means it has additional functional groups attached to the thiophene ring. These functional groups include a sulfamoyl group and a carboxamide group, both of which can significantly affect the properties and potential applications of the compound.
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . The exact method of synthesis for your specific compound would depend on the starting materials and the desired functional groups.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present . For example, they might react with electrophiles at the sulfur atom, or undergo nucleophilic substitution reactions at the carbonyl group of the carboxamide.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The properties of your specific compound would depend on the additional functional groups present.Scientific Research Applications
Synthesis and Characterization in Polymer Science
A study by Ubale et al. (2001) explored the synthesis and characterization of aromatic–aliphatic polyamides, which involved a similar compound, 2,5-bis(4-carboxy methylene phenyl)-3,4-diphenyl thiophene. They characterized these polyamides using spectroscopic methods and discussed their solubility in polar solvents, thermal properties, and potential in forming transparent and flexible films, highlighting their relevance in materials science (Ubale et al., 2001).
Biotransformation Studies
Kropp et al. (1996) conducted biotransformation studies with Pseudomonas strains on dimethylbenzothiophenes, closely related to the compound of interest. They synthesized various isomers and analyzed the microbial degradation pathways, producing insights relevant to environmental biotechnology and microbial metabolism (Kropp et al., 1996).
Novel Metal–Carbene Complexes
Research by Iwasaki et al. (1996) on novel metal–carbene complexes revealed insights into the structural properties and coordination behavior of similar thiophene-based compounds when interacting with metals like Rhodium. This has implications in the field of organometallic chemistry and catalyst design (Iwasaki et al., 1996).
Absorption Spectra in Chemical Analysis
Jones and Moodie (1965) investigated the absorption spectra of isomeric dithienyl sulphides, compounds structurally related to the chemical of interest. Their work contributes to the understanding of the optical properties of thiophene-based compounds, which is essential in spectroscopic analysis and material sciences (Jones & Moodie, 1965).
Solid-State Structures in Material Science
Pomerantz et al. (2002) described the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, closely related to the compound . Their study provided valuable insights into the molecular structures and physical properties of thiophene-based compounds, which is significant for the development of new materials (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Reactions in Organic Synthesis
Matsunaga et al. (1986) explored the reactions of 2-amino-3-cyano-4,5-dihydrothiophenes with acetylenic esters, presenting a study that is relevant to organic synthesis and the development of thiophene-based pharmaceuticals (Matsunaga, Sonoda, Tomioka, & Yamazaki, 1986).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-6-5-7-17(12-14)22-21(24)20-19(10-11-27-20)28(25,26)23(4)18-9-8-15(2)16(3)13-18/h5-13H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXOYBFVPVGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.